Cas no 1536-78-3 (Acetic acid,2,2,2-trifluoro-, 1-methylpropyl ester)

1536-78-3 structure
Nome del prodotto:Acetic acid,2,2,2-trifluoro-, 1-methylpropyl ester
Acetic acid,2,2,2-trifluoro-, 1-methylpropyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Acetic acid,2,2,2-trifluoro-, 1-methylpropyl ester
- butan-2-yl 2,2,2-trifluoroacetate
- 2-butyl trifluoroacetate
- 2-trifluoroacetoxybutane
- AC1L6EEM
- AC1Q4I8R
- AR-1I0906
- butan-2-yl trifluoroacetate
- CTK4C7944
- NSC55883
- sec-BuOAc(f)
- sec-butyl trifluoroacetate
- Trifluor-essigsaeure-sec-butylester
- trifluoro-acetic acid sec-butyl ester
- Trifluoroacetic acid, 2-butyl ester
- trifluoro-acetic acid,1-methylpropyl ester
- Acetic acid, 2,2,2-trifluoro-, 1-Methylpropyl ester
- 1536-78-3
- NSC-55883
- SCHEMBL3681851
- DTXSID10288453
- Acetic acid, trifluoro-, 1-methylpropyl ester
-
- Inchi: InChI=1S/C6H9F3O2/c1-3-4(2)11-5(10)6(7,8)9/h4H,3H2,1-2H3
- Chiave InChI: CQESPDFZIFJLII-UHFFFAOYSA-N
- Sorrisi: CCC(OC(C(F)(F)F)=O)C
Proprietà calcolate
- Massa esatta: 170.05547
- Massa monoisotopica: 170.055
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 11
- Conta legami ruotabili: 3
- Complessità: 141
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 26.3Ų
Proprietà sperimentali
- Densità: 1.15
- Punto di ebollizione: 102.5°Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.352
- PSA: 26.3
Acetic acid,2,2,2-trifluoro-, 1-methylpropyl ester Letteratura correlata
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
Categorie correlate
- Solventi e chimici organici Composti organici Acidi organici e derivati Acidi carbossilici e derivati derivati degli acidi alfa-alcolcarbossilici
- Solventi e chimici organici Composti organici Acidi organici e derivati Acidi carbossilici e derivati acidi alfa-alogenocarbossilici e derivati derivati degli acidi alfa-alcolcarbossilici
1536-78-3 (Acetic acid,2,2,2-trifluoro-, 1-methylpropyl ester) Prodotti correlati
- 400-38-4(Isopropyl trifluoroacetate)
- 2230799-81-0(methyl 2-{8-oxa-2-azaspiro4.5decan-3-yl}acetate)
- 946354-91-2(4-4-(4-fluorobenzenesulfonyl)piperazin-1-yl-2-methyl-6-(4-methylphenoxy)pyrimidine)
- 954571-51-8(2H-Indol-2-one, 3-(2-aminoethyl)-6-fluoro-1,3-dihydro-)
- 2169071-32-1(2-(1-amino-2,2-dimethylpropyl)-4-propylphenol)
- 1448044-77-6(4-(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl-1-(3-phenoxypropanesulfonyl)piperidine)
- 941991-08-8(ethyl 4-{4-(4,6-difluoro-1,3-benzothiazol-2-yl)carbamoylbenzenesulfonyl}piperazine-1-carboxylate)
- 1410187-01-7(4-(3,4,5-trifluorophenyl)butanoic acid)
- 127951-77-3((4-amino-2-chlorophenyl)dimethylamine dihydrochloride)
- 141745-36-0(2-Butyl-4,4-dimethyl-1-2'-(1H-tetrazol-5-yl)1,1'-biphenyl-4-ylmethyl-4,5-dihydroimidazol-5-one)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
